
N'-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine is an organic compound characterized by the presence of a chlorophenyl group attached to a benzyl moiety, which is further linked to a dimethylformamidine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine typically involves the reaction of 4-chlorobenzyl chloride with N,N-dimethylformamide dimethyl acetal in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(alpha-(4-Bromophenyl)benzyl)-N,N-dimethylformamidine
- N’-(alpha-(4-Fluorophenyl)benzyl)-N,N-dimethylformamidine
- N’-(alpha-(4-Methylphenyl)benzyl)-N,N-dimethylformamidine
Uniqueness
N’-(alpha-(4-Chlorophenyl)benzyl)-N,N-dimethylformamidine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. The chlorine atom enhances the compound’s reactivity in nucleophilic substitution reactions and can influence its biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorophenyl derivative may exhibit different reactivity and potency in various applications .
Eigenschaften
CAS-Nummer |
101398-51-0 |
|---|---|
Molekularformel |
C16H17ClN2 |
Molekulargewicht |
272.77 g/mol |
IUPAC-Name |
N'-[(4-chlorophenyl)-phenylmethyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C16H17ClN2/c1-19(2)12-18-16(13-6-4-3-5-7-13)14-8-10-15(17)11-9-14/h3-12,16H,1-2H3 |
InChI-Schlüssel |
GCOVWSRXZCWSIR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


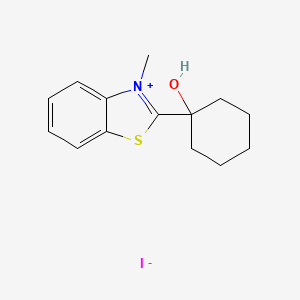
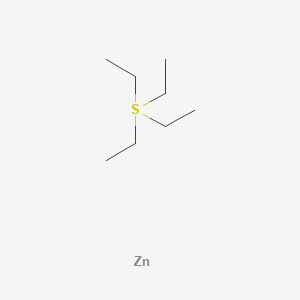
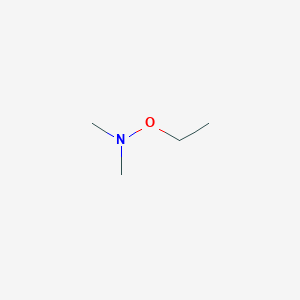
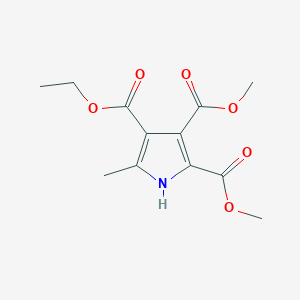
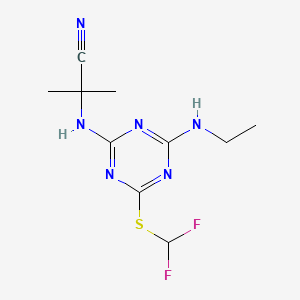

![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)
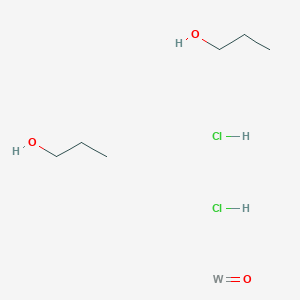
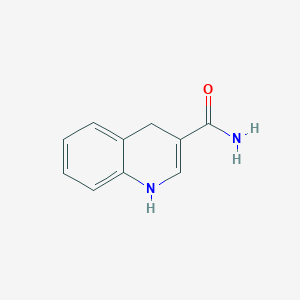
![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)
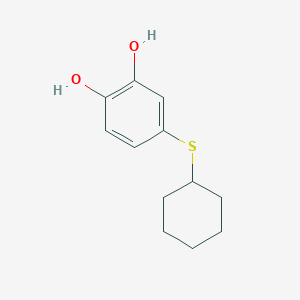

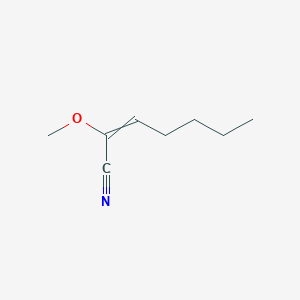
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
